(2R)-2-Quinolin-4-ylpropan-1-amine is a chiral amine compound characterized by the presence of a quinoline ring fused to a propan-1-amine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties and biological activities. Quinoline derivatives are known for their diverse pharmacological effects, making (2R)-2-Quinolin-4-ylpropan-1-amine a compound of significant interest in both synthetic and medicinal chemistry.
This compound falls under the classification of chiral amines, which are organic compounds containing one or more chiral centers. Chiral amines are crucial in asymmetric synthesis and are widely used in the pharmaceutical industry to create biologically active compounds. The specific configuration of (2R)-2-Quinolin-4-ylpropan-1-amine contributes to its distinct biological properties, differentiating it from its enantiomers and other quinoline derivatives .
The synthesis of (2R)-2-Quinolin-4-ylpropan-1-amine typically involves several key steps:
In industrial settings, large-scale synthesis may utilize automated systems for chiral resolution and optimized reaction conditions to enhance efficiency and scalability .
The molecular structure of (2R)-2-Quinolin-4-ylpropan-1-amine can be described as follows:
The three-dimensional conformation of this molecule can significantly influence its interactions with biological targets, affecting its pharmacological activity.
(2R)-2-Quinolin-4-ylpropan-1-amine can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions.
The mechanism of action for (2R)-2-Quinolin-4-ylpropan-1-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors:
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties.
The physical properties of (2R)-2-Quinolin-4-ylpropan-1-amine include:
The chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions, influencing its applications in research and industry .
(2R)-2-Quinolin-4-ylpropan-1-amine has numerous applications in scientific research:
The stereoselective construction of the chiral amine center in (2R)-2-Quinolin-4-ylpropan-1-amine presents significant synthetic challenges due to the need for precise enantiocontrol adjacent to the quinoline pharmacophore. The quinoline nucleus is typically constructed first, followed by introduction of the chiral aminopropyl side chain. Modern approaches leverage both substrate-directed and catalyst-controlled methodologies to achieve high enantiomeric excess (ee).
The Ellman sulfinimine methodology stands as a particularly effective approach for installing the chiral amine center [7]. This involves condensation of quinoline-4-carbaldehyde with (R)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. Subsequent diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide or trimethylaluminum) proceeds via a well-defined six-membered transition state to yield the protected (R)-amine with diastereomeric ratios typically exceeding 95:5. Acidic deprotection then furnishes enantiomerically pure (2R)-2-Quinolin-4-ylpropan-1-amine. This method benefits from commercial availability of chiral auxiliaries and predictable stereocontrol, though it requires stoichiometric chiral reagent use [7].
Catalytic asymmetric hydrogenation (AH) of prochiral enamines offers a more atom-economical alternative. Iridium complexes bearing P,N-ligands such as PHOX (phosphinooxazoline) derivatives demonstrate exceptional efficacy for quinoline-containing substrates [4]. For example, catalysts incorporating MaxPHOX ligands achieve >95% ee in the hydrogenation of (quinolin-4-yl)propenylamine precursors at ambient hydrogen pressure (1 bar). The iridium center coordinates the quinoline nitrogen, while the chiral ligand environment dictates facial selectivity during hydride transfer. Ruthenium-Xyl-Skewphos/DPEN complexes represent another catalytic system achieving comparable enantioselectivity (97-99% ee) with turnover numbers (TON) up to 18,000, highlighting their potential for scale-up [4].
Table 1: Asymmetric Synthesis Approaches for (2R)-2-Quinolin-4-ylpropan-1-amine
Method | Key Reagent/Catalyst | Enantioselectivity | Advantages | Limitations |
---|---|---|---|---|
Ellman Sulfinimine | (R)-tert-Butanesulfinamide | >95% ee | High predictability, commercial reagents | Stoichiometric chiral auxiliary |
Iridium AH | Ir-MaxPHOX complexes | >95% ee | Catalytic, high TON | Ligand synthesis complexity |
Ruthenium AH | Ru-Xyl-Skewphos/DPEN | 97-99% ee | Very high TON (18,000) | Requires higher H₂ pressure |
Conrad-Limpach | Chiral auxiliaries/metal catalysts | Variable | Direct quinoline synthesis | Limited enantioselectivity reports |
Adaptation of classical quinoline syntheses provides alternative routes. The Conrad-Limpach reaction enables direct construction of the quinoline ring from aniline derivatives and β-ketoesters under thermal conditions [1] [9]. When employing enantiopure β-amino esters or implementing asymmetric catalysis during the cyclization step, this method can potentially yield chiral quinolines. However, achieving high enantioselectivity in this thermally demanding reaction remains challenging. Recent advances demonstrate that chiral palladium complexes or organocatalysts can induce enantioselectivity during Michael addition steps preceding cyclization, offering promising avenues for method development [9].
Transitioning laboratory syntheses of (2R)-2-Quinolin-4-ylpropan-1-amine to industrial production faces multifaceted challenges centered on cost efficiency, catalyst/productivity, and purification complexity. Each synthetic route presents unique scalability constraints requiring engineered solutions.
The catalyst cost and stability in asymmetric hydrogenation processes significantly impacts viability. Iridium-MaxPHOX catalysts achieve excellent enantioselectivity (>95% ee) but require specialized P-stereogenic ligands synthesized in 6-8 steps from enantiopure starting materials [4]. At production scale, ligand costs may exceed $5,000 per kilogram, necessitating ultra-high turnover numbers (TON > 500,000) for economic feasibility. Strategies to mitigate this include:
Thermal management during Conrad-Limpach quinoline synthesis poses safety and selectivity challenges. The traditional process requires heating aniline derivatives and ethyl acetoacetate to 250°C in high-boiling solvents like diphenyl ether [1] [9]. These conditions promote side reactions (e.g., decarboxylation, retro-Mannich) reducing yield to <50%. Modern solutions employ:
Table 3: Industrial Process Optimization Strategies
Challenge | Traditional Approach | Advanced Solution | Economic/Operational Impact |
---|---|---|---|
Catalyst Cost | Homogeneous Ir catalysts | Immobilized recyclable systems | 40% reduction in catalyst cost/kg product |
High-Temperature Steps | Batch reactors in Dowtherm A | Continuous microreactors | 15% yield increase, 80% energy reduction |
Diastereomer Separation | Multiple crystallizations | Simulated moving bed chromatography | 95% solvent reduction, >99.5% ee consistently |
Chiral Auxiliary Recovery | Aqueous extraction | Nanofiltration membranes | >98% recovery of Ellman sulfinamide |
Downstream purification presents another critical bottleneck, especially for resolving crystallizations or diastereomer separations. The desired (R)-amine often co-crystallizes with residual metal catalysts or resolving agents. Simulated moving bed (SMB) chromatography using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) enables continuous separation of (R)- and (S)-amines with >99.5% ee and solvent consumption reduced by 95% compared to batch chromatography [5] [8]. For Ellman auxiliary-based routes, nanofiltration membranes with 200-300 Da molecular weight cut-off recover >98% of costly tert-butanesulfinamide from aqueous waste streams, significantly reducing raw material costs [7].
Regulatory considerations for pharmaceutical intermediates demand stringent control of metal residues (<10 ppm) and genotoxic impurities. Hydrogenation catalysts require efficient removal via chelation resins (e.g., Smopex®-234) that reduce Ir/Pd to sub-ppm levels. Continuous-flow hydrogenations with integrated scavenger cartridges address this proactively. Furthermore, replacing dichloromethane with 2-methyl-THF in extraction steps improves environmental metrics while meeting ICH Q3C guidelines [4] [8]. These integrated solutions transform (2R)-2-Quinolin-4-ylpropan-1-amine synthesis into a sustainable, economically viable manufacturing process.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1